CK-869

Description

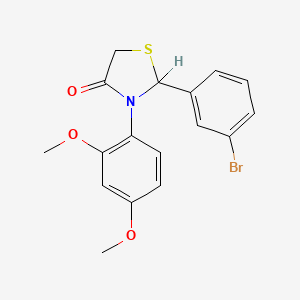

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNPZYLNLATCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388592-44-7 | |

| Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of CK-869: An Allosteric Inhibitor of the Arp2/3 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CK-869, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. A thorough understanding of its function is critical for its application as a research tool and for the development of therapeutics targeting actin-driven processes.

Executive Summary

This compound is a cell-permeable inhibitor that targets the Arp2/3 complex, a key regulator of actin nucleation and the formation of branched actin networks. These networks are fundamental to numerous cellular processes, including cell migration, phagocytosis, and intracellular pathogen motility. This compound functions through an allosteric mechanism, binding to a hydrophobic pocket on the Arp3 subunit. This binding event destabilizes the active conformation of the Arp2/3 complex, thereby preventing it from initiating the formation of new actin filaments. Notably, the inhibitory efficacy of this compound is dependent on the specific isoform composition of the Arp2/3 complex, a crucial consideration for its use in diverse biological contexts.

Mechanism of Action: Allosteric Inhibition of Arp3

The Arp2/3 complex is a seven-subunit protein assembly that, upon activation by Nucleation Promoting Factors (NPFs) such as N-WASP and WAVE, mimics an actin dimer to provide a template for a new "daughter" actin filament, which branches off a pre-existing "mother" filament.[1]

This compound exerts its inhibitory effect by binding to a serendipitous hydrophobic pocket on the Arp3 subunit.[2][3] This binding event induces a conformational change that allosterically destabilizes the "short pitch" conformation of the Arp2 and Arp3 subunits.[2][3] The short pitch conformation is the active, filament-like state required for actin nucleation. By preventing the complex from adopting this active state, this compound effectively blocks the initiation of new actin filaments.[2] This mechanism is distinct from that of a related inhibitor, CK-666, which binds at the interface between Arp2 and Arp3 to stabilize the inactive state of the complex.[2][3]

Figure 1. Allosteric inhibition of Arp2/3 complex by this compound.

Quantitative Data: Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species from which the Arp2/3 complex is derived and the specific isoforms of its subunits. This highlights the importance of considering the experimental system when interpreting results.

| Target | Assay Condition | IC50 (µM) | Reference |

| Bovine Arp2/3 Complex | Actin Polymerization Assay | 11 | [4] |

| Human Arp2/3 Complex | Listeria monocytogenes comet tails in SKOV3 cells | 7 | [4] |

| Arp2/3 Complex (ArpC1A/C5L) | VCA-activated actin polymerization | 0.86 | [2] |

| Arp2/3 Complex (ArpC1B/C5L) | VCA-activated actin polymerization | 3.55 | [2] |

Note: this compound does not effectively inhibit Arp2/3 complexes from budding or fission yeast.[4] Furthermore, it has been shown that this compound does not inhibit Arp3B-containing iso-complexes. This isoform-specific activity is a critical consideration for cellular studies.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on the Arp2/3 complex.

Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in bulk solution. Pyrene-labeled actin monomers exhibit low fluorescence, which increases significantly upon incorporation into a filament.

Protocol:

-

Reagent Preparation:

-

G-buffer (Actin Storage): 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

-

10x KMEI Buffer (Polymerization Induction): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0.

-

Actin Stock: Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. The final concentration for the assay is typically 2-4 µM.

-

Arp2/3 Complex and NPF: Prepare stock solutions of purified Arp2/3 complex and the VCA domain of an NPF (e.g., N-WASP) in an appropriate buffer.

-

This compound Stock: Prepare a concentrated stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

In a fluorometer cuvette, combine G-actin, Arp2/3 complex, and NPF in G-buffer.

-

Add this compound or DMSO (vehicle control) to the desired final concentration.

-

Initiate polymerization by adding 1/10th volume of 10x KMEI buffer.

-

Immediately begin monitoring the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis:

-

The maximum slope of the fluorescence curve is proportional to the rate of actin polymerization.

-

Plot the polymerization rate against the concentration of this compound to determine the IC50 value.

-

Figure 2. Workflow for the pyrene-actin polymerization assay.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments and branching events near a glass surface, providing a powerful tool to dissect the effects of this compound on Arp2/3-mediated actin nucleation.

Protocol:

-

Flow Chamber Preparation:

-

Prepare a microscope flow chamber and coat the surface to allow for the tethering of actin filaments.

-

-

Reagent Preparation:

-

TIRF Buffer: 50 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM imidazole (pH 7.5), 10 mM DTT, 0.2 mM ATP, and an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose).

-

Fluorescently Labeled Actin: Prepare a solution of monomeric actin containing a percentage of fluorescently labeled actin (e.g., Alexa Fluor 488-actin).

-

Prepare solutions of Arp2/3 complex, NPF, and this compound in TIRF buffer.

-

-

Imaging Procedure:

-

Introduce pre-formed, fluorescently labeled "mother" actin filaments into the flow chamber and allow them to adsorb to the surface.

-

Introduce a mixture of fluorescently labeled monomeric actin, Arp2/3 complex, NPF, and either this compound or DMSO into the chamber.

-

Acquire time-lapse images using a TIRF microscope.

-

-

Data Analysis:

-

Quantify the number of new "daughter" filaments (branches) forming from the mother filaments over time.

-

Measure the rate of branch formation in the presence and absence of this compound.

-

GST Pull-Down Assay

This assay is used to determine if this compound affects the interaction between the Arp2/3 complex and its activators (NPFs).

Protocol:

-

Protein Expression and Purification:

-

Express and purify a GST-tagged NPF (e.g., GST-VCA) and the native Arp2/3 complex.

-

-

Binding Reaction:

-

Immobilize the GST-VCA on glutathione-sepharose beads.

-

Incubate the beads with purified Arp2/3 complex in a suitable binding buffer in the presence of this compound or DMSO.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using a high concentration of reduced glutathione or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against an Arp2/3 subunit (e.g., ArpC2).

-

Compare the amount of Arp2/3 complex pulled down in the presence and absence of this compound.

-

Signaling Pathways and Cellular Implications

The Arp2/3 complex is a central node in signaling pathways that control the actin cytoskeleton. It is activated downstream of small GTPases such as Rac and Cdc42, which recruit and activate NPFs of the WAVE and WASP families, respectively.

Figure 3. Simplified signaling pathway leading to Arp2/3 complex activation and its inhibition by this compound.

By inhibiting the Arp2/3 complex, this compound provides a powerful tool to dissect the roles of branched actin networks in a multitude of cellular processes. However, researchers must be mindful of its isoform-specific effects and potential off-target activities at high concentrations. The differential effects of this compound on Arp2/3 iso-complexes containing different subunits, such as ArpC1A versus ArpC1B, or Arp3 versus Arp3B, mean that the cellular consequences of this compound treatment can vary depending on the relative expression levels of these isoforms in a given cell type. This complexity underscores the need for careful experimental design and interpretation when using this compound to probe Arp2/3 function.

Conclusion

This compound is a well-characterized allosteric inhibitor of the Arp2/3 complex that functions by binding to the Arp3 subunit and preventing the conformational changes required for actin nucleation. Its isoform-specific activity presents both a challenge and an opportunity for researchers. A detailed understanding of its mechanism of action, as outlined in this guide, is essential for its effective use in dissecting the intricate roles of the actin cytoskeleton in health and disease.

References

The Allosteric Inhibition of Arp2/3 Complex by CK-869: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of CK-869, a small molecule inhibitor of the Arp2/3 complex. The Arp2/3 complex is a crucial protein assembly responsible for the nucleation of branched actin filaments, a fundamental process in cellular motility, endocytosis, and immune response. Understanding the interaction of inhibitors like this compound with this complex is vital for both basic research and the development of novel therapeutics targeting actin-driven pathologies.

The Binding Site of this compound on the Arp3 Subunit

This compound exerts its inhibitory effect through a distinct allosteric mechanism, binding to a specific pocket on the Arp3 subunit of the Arp2/3 complex.[1][2] This binding site is a serendipitous hydrophobic cleft located in subdomain 1 of Arp3.[1] The crystal structure of the Bos taurus Arp2/3 complex in complex with this compound, resolved at 2.75 Å, reveals the precise molecular interactions.[1][3]

A key interaction involves a single hydrogen bond between this compound and the amide group of asparagine 118 (Asn118) on Arp3.[1] The binding of this compound induces a significant conformational change, locking a "sensor loop" on Arp3 into an open position.[1] This is in contrast to another well-known Arp2/3 inhibitor, CK-666, which binds at the interface between the Arp2 and Arp3 subunits.[4]

The specificity of this compound for its binding pocket is highlighted by the observation that it does not inhibit Arp2/3 complexes from budding or fission yeast.[5] This is due to the substitution of a key methionine residue (Met93 in bovine Arp3) with a bulkier tryptophan in the yeast orthologs, which sterically hinders the binding of this compound.[5] Furthermore, recent studies have shown that this compound does not inhibit Arp2/3 iso-complexes containing the Arp3B isoform, suggesting that residues within the binding pocket differ between Arp3 and Arp3B.[4][6]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the concentration of this compound required to inhibit Arp2/3-mediated processes by 50%.

| Assay | System | Activator | IC50 (µM) | Reference |

| Actin Polymerization | Bovine Arp2/3 Complex | N-WASP-VCA | 11 | [5] |

| Listeria Comet Tail Formation | SKOV3 cells | ActA | 7 | [5] |

| Actin Polymerization (SPIN90-activated) | Recombinant ArpC1A-containing Arp2/3 | SPIN90 | Similar to CK-666 | [4] |

| Actin Polymerization (SPIN90-activated) | Recombinant ArpC1B-containing Arp2/3 | SPIN90 | Similar to CK-666 | [4] |

Mechanism of Allosteric Inhibition

This compound inhibits the Arp2/3 complex not by competing with ATP or nucleation-promoting factors (NPFs) like N-WASP, but by preventing a critical activating conformational change.[1] The Arp2/3 complex transitions from an inactive, open conformation to an active, "short-pitch" conformation that mimics an actin dimer to initiate a new filament branch.[1][2]

The binding of this compound to the hydrophobic pocket on Arp3 allosterically destabilizes this active short-pitch conformation of the Arp2-Arp3 interface.[1][2] By locking the sensor loop in an open state, this compound prevents the necessary movement of Arp2 and Arp3 into the filament-like arrangement required for nucleation.[1]

Below is a diagram illustrating the inhibitory mechanism of this compound on the Arp2/3 complex activation pathway.

Caption: Mechanism of this compound inhibition of Arp2/3 complex activation.

Experimental Protocols

The elucidation of this compound's binding site and mechanism of action has been made possible through a combination of structural biology and biochemical assays.

X-ray Crystallography of the this compound-Arp2/3 Complex

This method provided the atomic-level detail of the inhibitor's binding site.

-

Protein Purification : The seven subunits of the Bos taurus Arp2/3 complex were co-expressed in insect cells and purified to homogeneity.

-

Complex Formation : The purified Arp2/3 complex was incubated with a molar excess of this compound.

-

Crystallization : The this compound-bound Arp2/3 complex was crystallized using vapor diffusion techniques.

-

Data Collection and Structure Determination : X-ray diffraction data were collected from the crystals. The structure was solved by molecular replacement using the known structure of the Arp2/3 complex and refined to 2.75 Å resolution.[1][3]

The following diagram outlines the workflow for determining the crystal structure.

References

- 1. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. embopress.org [embopress.org]

- 5. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

CK-869 as an Inhibitor of Actin Polymerization: A Technical Guide

Introduction

The actin cytoskeleton is a dynamic network of protein filaments essential for a multitude of cellular processes, including cell motility, morphogenesis, and endocytosis.[1] A key regulator of actin dynamics is the Actin-Related Protein 2/3 (Arp2/3) complex, a seven-subunit assembly that nucleates the formation of new actin filaments from the sides of existing filaments, creating a branched, dendritic network.[1][2] This process is critical for generating the protrusive forces required for lamellipodia formation and cell migration.[3][4] Given its central role, the Arp2/3 complex is a significant target for both basic research and therapeutic development, particularly in areas like cancer metastasis where cell migration is a key pathological feature.[4][5]

Small molecule inhibitors are invaluable tools for dissecting the function of the Arp2/3 complex in a temporally controlled manner. This guide provides an in-depth technical overview of CK-869, a potent and widely used inhibitor of the Arp2/3 complex, designed for researchers, scientists, and drug development professionals.

This compound: An Overview

This compound is a cell-permeable thiazolidinone compound that acts as a specific inhibitor of the Arp2/3 complex.[6] It is a derivative of an earlier identified inhibitor, CK-548, with improved potency in cellular assays.[7]

Chemical Properties:

-

Chemical Name: 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone

-

Molecular Formula: C₁₇H₁₆BrNO₃S

-

Molecular Weight: 394.28 g/mol

-

Solubility: Soluble in DMSO up to 100 mM

Mechanism of Action

This compound inhibits the Arp2/3 complex through an allosteric mechanism.[8][9] Unlike its counterpart, CK-666, which binds at the interface of the Arp2 and Arp3 subunits, this compound binds to a hydrophobic pocket within the Arp3 subunit.[8][10]

The activation of the Arp2/3 complex involves a significant conformational change, where the Arp2 and Arp3 subunits move into a "short pitch" conformation that mimics an actin dimer, thereby creating a template for a new filament.[8][9] The binding of this compound to Arp3 locks a "sensor loop" in an open position and allosterically destabilizes this active, short-pitch conformation.[8] This prevents the complex from adopting the necessary structure to nucleate a new actin branch, effectively halting branched actin polymerization.[8][9] Importantly, this compound does not significantly block the binding of Nucleation Promoting Factors (NPFs) like N-WASP, nor does it prevent ATP binding to the Arp subunits.[8]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). This value can vary depending on the source of the Arp2/3 complex (due to isoform differences) and the specific assay conditions.

| Arp2/3 Complex Source/Isoform | Activator | Assay Type | IC₅₀ (µM) | Reference |

| Bovine Thymus (BtArp2/3) | N-WASP-VCA | Pyrene-Actin Polymerization | 11 | [7] |

| Human Platelets (HsArp2/3) | N-WASP-VCA | Pyrene-Actin Polymerization | ~11 (inferred) | [10] |

| Recombinant ArpC1A/C5L | N-WASP-VCA | Pyrene-Actin Polymerization | 0.86 | [11] |

| Recombinant ArpC1B/C5L | N-WASP-VCA | Pyrene-Actin Polymerization | 3.55 | [11] |

| SKOV3 cells (Listeria motility) | Endogenous | Cellular Assay | 7 | [7] |

Table 1: Summary of reported IC₅₀ values for this compound.

Notably, recent studies have shown that this compound has differential effects on the various isoforms of the Arp2/3 complex.[10] For example, it is a more potent inhibitor of complexes containing the ArpC1A subunit compared to those with ArpC1B.[11] However, unlike the related inhibitor CK-666, this compound is capable of inhibiting both ArpC1A- and ArpC1B-containing complexes, making it a broader inhibitor of branched actin nucleation.[10] Conversely, this compound does not effectively inhibit Arp2/3 complexes that contain the Arp3B isoform.[10][11]

Effects on Cellular Processes

By inhibiting Arp2/3-mediated actin polymerization, this compound has profound effects on various cellular functions, particularly those reliant on lamellipodial protrusions and dynamic actin networks.

| Cellular Process | Cell Type | Concentration | Observed Effect | Reference |

| Cell Migration | MCF10A Epithelial Cells | 25-50 µM | Decreased instantaneous velocity (~0.4 to ~0.15 µm/min); significantly impaired directional persistence. | [12] |

| Phagocytosis | Bone Marrow-Derived Macrophages | 100 µM | Decreased ability to phagocytose zymosan particles. | [10] |

| Vaccinia Virus Motility | HeLa Cells | 50-300 µM | Dose-dependent, near-complete loss of virus-induced actin assembly. | [10] |

| Podosome Formation | THP-1 Monocytes | 100 µM | Inhibition of podosome formation. | [7] |

Table 2: Documented cellular effects of this compound.

Signaling Pathway Context

The Arp2/3 complex is activated downstream of various signaling cascades that converge on Nucleation Promoting Factors (NPFs). The WASP/WAVE family of proteins are primary activators.[5][13] For instance, small GTPases like Cdc42 and Rac activate N-WASP and WAVE proteins, respectively, which then recruit and activate the Arp2/3 complex to initiate actin polymerization at the cell membrane.[13] this compound acts directly on the Arp2/3 complex, making it a powerful tool to probe the functional output of these upstream signaling pathways.

Experimental Protocols

This compound is utilized in a variety of in vitro and in-cell assays to probe Arp2/3 function. Below are generalized protocols for key experiments.

In Vitro Pyrene-Actin Polymerization Assay

This assay measures the bulk rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin filaments.

Methodology:

-

Reagent Preparation:

-

Prepare a master mix of unlabeled G-actin and pyrene-labeled G-actin (e.g., to a final concentration of 2-4 µM with 10-15% pyrene-actin) in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

-

Prepare purified Arp2/3 complex (e.g., 5-20 nM final concentration) and an NPF (e.g., 100-300 nM N-WASP-VCA) in reaction buffer.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions for IC₅₀ determination. An equivalent concentration of DMSO should be used for control reactions.

-

-

Reaction Setup:

-

In a 96-well black plate, combine the Arp2/3 complex, NPF, and either this compound or DMSO control.

-

To initiate polymerization, add polymerization buffer (e.g., 10X KMEI containing 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0) followed immediately by the actin master mix.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the increase in pyrene fluorescence over time (e.g., every 15-30 seconds for 20-40 minutes) with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Analysis:

-

The maximum slope of the fluorescence curve represents the maximal rate of polymerization.

-

Plot the polymerization rates against the log of this compound concentration and fit to a dose-response curve to determine the IC₅₀.[14]

-

TIRF (Total Internal Reflection Fluorescence) Microscopy Assay

TIRF microscopy allows for the direct visualization of individual actin filament branching events on a glass surface, providing single-filament resolution that bulk assays cannot.[10][15]

Methodology:

-

Flow Cell Preparation:

-

Assemble a flow cell using a coverslip and glass slide.

-

Passivate the surface to prevent non-specific protein binding (e.g., with PEG-silane).

-

-

Reaction Setup:

-

Introduce pre-formed, fluorescently-labeled "mother" actin filaments (e.g., Alexa 568-phalloidin stabilized) and allow them to adhere to the surface.

-

Prepare a reaction mix containing:

-

G-actin labeled with a different fluorophore (e.g., Alexa 488-actin).

-

Arp2/3 complex and NPF.

-

This compound or DMSO control.

-

An ATP regeneration system and an oxygen scavenging system to improve filament stability and reduce photobleaching.

-

-

-

Imaging:

-

Analysis:

-

Quantify the number of new branch points forming on mother filaments over time.

-

Calculate the branching rate (branches per µm of mother filament per second) in the presence and absence of this compound.[16]

-

Cell Migration (Transwell) Assay

This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.

Methodology:

-

Cell Preparation:

-

Culture cells to ~80-90% confluency.

-

Starve the cells in serum-free medium for several hours to reduce basal migration.

-

Harvest cells (e.g., using trypsin) and resuspend them in serum-free medium containing the desired concentration of this compound or DMSO control.

-

-

Assay Setup:

-

Place Transwell inserts (e.g., 8.0 µm pore size for epithelial cells) into a 24-well plate.[17]

-

Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.

-

Add the cell suspension (containing this compound or DMSO) to the upper chamber (the Transwell insert).

-

-

Incubation:

-

Incubate the plate at 37°C for a period sufficient to allow migration (e.g., 6-24 hours, dependent on cell type).

-

-

Analysis:

-

Remove the inserts and gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.[18]

-

Fix and stain the migrated cells on the underside of the membrane (e.g., with crystal violet or DAPI).

-

Image the membrane and count the number of migrated cells per field of view. Compare the counts between this compound treated and control groups.

-

Conclusion

This compound is a powerful and specific allosteric inhibitor of the Arp2/3 complex. By binding to the Arp3 subunit, it prevents the conformational change necessary for branched actin nucleation.[8] Its ability to broadly inhibit Arp2/3 isoforms (with the exception of Arp3B-containing complexes) makes it a robust tool for studying a wide range of cellular processes dependent on branched actin networks, from cell migration to pathogen motility.[10] A thorough understanding of its mechanism, potency, and appropriate application in quantitative assays, as detailed in this guide, is crucial for its effective use in advancing our knowledge of cytoskeletal dynamics.

References

- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 2. Pathway of actin filament branch formation by Arp2/3 complex revealed by single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role and mechanism of actin-related protein 2/3 complex signaling in cancer invasion and metastasis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. embopress.org [embopress.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 15. photonics.com [photonics.com]

- 16. researchgate.net [researchgate.net]

- 17. corning.com [corning.com]

- 18. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CK-869 in Elucidating Actin Nucleation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), governs a multitude of cellular processes, from motility and morphogenesis to intracellular transport. The initiation of new actin filaments, a process known as nucleation, is a critical regulatory step. The Actin-Related Protein 2/3 (Arp2/3) complex is a key molecular machine that orchestrates the formation of branched actin networks. Understanding the intricate regulation of the Arp2/3 complex is paramount for dissecting cellular mechanics and identifying potential therapeutic targets. CK-869, a potent and specific small molecule inhibitor of the Arp2/3 complex, has emerged as an invaluable tool for studying actin nucleation. This technical guide provides an in-depth overview of this compound, its mechanism of action, its application in research, and detailed experimental protocols for its use.

Introduction to the Arp2/3 Complex and Actin Nucleation

The Arp2/3 complex is a stable assembly of seven subunits: Arp2, Arp3, and five other components (ARPC1-5).[1] In its inactive state, the complex exhibits minimal actin-nucleating activity. Activation is triggered by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE) families.[2][3] Upon activation, the Arp2/3 complex binds to the side of a pre-existing "mother" actin filament and mimics an actin dimer, providing a template for the growth of a new "daughter" filament at a characteristic 70-degree angle. This process leads to the formation of a dendritic, or branched, actin network, which is essential for generating protrusive forces at the cell's leading edge.

This compound: A Specific Inhibitor of the Arp2/3 Complex

This compound is a cell-permeable small molecule that specifically inhibits the actin nucleation activity of the Arp2/3 complex.[4][5] Its discovery and characterization have provided researchers with a powerful pharmacological tool to probe the functional roles of Arp2/3-mediated actin polymerization in various cellular and physiological contexts.

Mechanism of Action

This compound functions as an allosteric inhibitor of the Arp2/3 complex.[4][6][7] Structural and biochemical studies have revealed that this compound binds to a hydrophobic pocket on the Arp3 subunit. This binding event does not directly compete with ATP binding but instead destabilizes the "short pitch" conformation of the Arp2-Arp3 dimer, which is the active, filament-like state required for nucleation.[4][6][7] By preventing the Arp2/3 complex from adopting its active conformation, this compound effectively blocks the initiation of new actin filaments.

dot

Caption: Mechanism of Arp2/3 complex inhibition by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. It is important to note that the IC50 value can vary depending on the species from which the Arp2/3 complex is derived, the specific isoforms of the Arp2/3 subunits, and the experimental conditions.

| Arp2/3 Complex Source | Assay Type | IC50 (µM) | Reference |

| Bovine (BtArp2/3) | Actin Polymerization | 11 | [4] |

| Human (HsArp2/3) with ArpC1A/C5L | VCA-activated Actin Polymerization | 0.86 | [8][9] |

| Human (HsArp2/3) with ArpC1B/C5L | VCA-activated Actin Polymerization | 3.55 | [8][9] |

| Listeria monocytogenes in SKOV3 cells | Comet Tail Formation | 7 | [4] |

Note: The data highlights that this compound is a more potent inhibitor of Arp2/3 complexes containing the ArpC1A isoform compared to the ArpC1B isoform.[8][9] This isoform-specific inhibition is a critical consideration when interpreting data from cellular studies where the relative expression of Arp2/3 isoforms may vary.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. It relies on the fluorescence enhancement of pyrene-labeled actin upon its incorporation into a filament.

Materials:

-

Purified Arp2/3 complex

-

Purified Nucleation Promoting Factor (e.g., VCA domain of N-WASP)

-

Monomeric actin (G-actin), with 5-10% pyrene-labeled G-actin

-

This compound (dissolved in DMSO)

-

General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

-

Polymerization Buffer (Mg-ATP-G-buffer): G-buffer supplemented with 50 mM KCl, 1 mM MgCl2, and 1 mM EGTA.

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

Protocol:

-

Preparation of G-actin: Resuspend lyophilized pyrene-labeled and unlabeled actin in G-buffer and incubate on ice for 1 hour to depolymerize actin oligomers. Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any F-actin. Use the supernatant containing monomeric G-actin.

-

Reaction Mix Preparation: In a fluorometer cuvette, prepare the reaction mix containing Polymerization Buffer, purified Arp2/3 complex, and the NPF. Add this compound or DMSO (as a control) to the desired final concentration.

-

Initiation of Polymerization: Initiate the reaction by adding the G-actin mixture to the cuvette and mix quickly.

-

Data Acquisition: Immediately start recording the fluorescence intensity over time. The rate of polymerization is determined from the slope of the fluorescence curve during the initial phase of polymerization.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filaments growing on a surface, providing detailed insights into the dynamics of Arp2/3-mediated branching.

Materials:

-

TIRF microscope with appropriate laser lines and an EMCCD camera

-

Flow chambers

-

Purified Arp2/3 complex

-

Purified NPF (e.g., VCA domain)

-

Monomeric actin, labeled with a fluorescent dye (e.g., Alexa Fluor 488)

-

This compound (in DMSO)

-

TIRF buffer (e.g., 10 mM imidazole pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 10 mM DTT, 20 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

Protocol:

-

Chamber Preparation: Prepare and clean the glass coverslips for the flow chambers to ensure a pristine surface for protein immobilization and actin polymerization.

-

Immobilization of Mother Filaments (Optional): Pre-polymerized, unlabeled actin filaments can be immobilized on the surface to serve as "mother" filaments.

-

Reaction Setup: Introduce a solution containing fluorescently labeled G-actin, Arp2/3 complex, NPF, and either this compound or DMSO into the flow chamber.

-

Imaging: Use the TIRF microscope to visualize the growing actin filaments in real-time. Acquire time-lapse images to observe the formation of new branches from the sides of existing filaments.

-

Data Analysis: Analyze the images to quantify parameters such as the rate of filament elongation, the frequency of branching events, and the angle of the branches.

Signaling Pathway: The WAVE Regulatory Complex (WRC)

The WAVE Regulatory Complex (WRC) is a key upstream regulator of the Arp2/3 complex, particularly in the formation of lamellipodia. The WRC itself is a pentameric complex that is maintained in an inactive state. Its activation is a multi-step process involving the small GTPase Rac1.

dot

Caption: A simplified signaling pathway illustrating the activation of the Arp2/3 complex via the WAVE Regulatory Complex (WRC) and the point of inhibition by this compound.

Off-Target Effects and Considerations

While this compound is a highly specific inhibitor of the Arp2/3 complex, it is crucial to be aware of potential off-target effects, especially at higher concentrations. Some studies have reported that this compound can inhibit microtubule assembly in vitro and in cells.[2][8] Therefore, it is essential to perform control experiments to rule out any confounding effects on the microtubule cytoskeleton, particularly when studying processes where both actin and microtubules play a role. The use of the lowest effective concentration of this compound is recommended to minimize the risk of off-target effects.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the intricate roles of Arp2/3-mediated actin nucleation in a wide array of cellular processes. Its well-characterized mechanism of action, coupled with its isoform-specific inhibitory profile, provides a nuanced approach to studying the dynamic regulation of the actin cytoskeleton. By employing the experimental protocols and considering the signaling pathways outlined in this guide, researchers can effectively leverage this compound to advance our understanding of fundamental cellular biology and to explore novel therapeutic strategies targeting actin-related pathologies.

dot

Caption: A generalized experimental workflow for investigating the role of the Arp2/3 complex using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of CK-548 and this compound as Arp2/3 complex inhibitors directly suppresses microtubule assembly both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. embopress.org [embopress.org]

- 9. biorxiv.org [biorxiv.org]

Investigating Cell Motility with CK-869: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of CK-869, a potent and specific inhibitor of the Arp2/3 complex, for the investigation of cell motility. This document details the mechanism of action of this compound, its effects on cell migration dynamics, and provides detailed protocols for key experimental assays.

Introduction to this compound and its Mechanism of Action

This compound is a cell-permeable small molecule that inhibits the actin-nucleating activity of the Arp2/3 complex.[1] The Arp2/3 complex is a crucial component of the cellular machinery, responsible for the creation of branched actin networks that drive the formation of lamellipodia and other protrusive structures essential for cell migration.[1]

This compound functions by binding to a hydrophobic pocket on the Arp3 subunit of the complex.[2][3] This binding event allosterically destabilizes the active conformation of the Arp2/3 complex, preventing it from initiating new actin filament branches.[3] Unlike its structural analog CK-666, which stabilizes the inactive state of the complex, this compound's distinct mechanism of action provides a valuable tool for dissecting the specific roles of Arp2/3-mediated actin nucleation in cell motility.[1][3] It is important to note that the inhibitory effects of this compound can be dependent on the specific isoforms of the Arp2/3 complex subunits present in a given cell type.[2][4][5][6] For instance, this compound has been shown to inhibit ArpC1B-containing complexes, while CK-666 does not.[2][4][5][6]

Quantitative Effects of this compound on Cell Motility

The inhibition of the Arp2/3 complex by this compound leads to significant and quantifiable alterations in cell migration parameters. The following tables summarize key data from studies investigating the effects of this compound on different cell types.

Table 1: Effect of this compound on the Motility of MCF 10A Epithelial Cells

| This compound Concentration (µM) | Instantaneous Migration Speed (µm/min) (Mean ± SD) | Fraction of Motile Cells (%) | Fraction of Persistently Migrating Cells (%) | Fraction of Non-Persistently Migrating Cells (%) | Fraction of Non-Motile Cells (%) |

| 0 (Control) | ~0.30 | ~75 | ~60 | ~15 | ~25 |

| 12.5 | ~0.20 | ~65 | ~15 | ~50 | ~35 |

| 25 | ~0.15 | ~60 | ~5 | ~55 | ~40 |

| 50 | ~0.15 | ~50 | <5 | ~45 | ~50 |

Data adapted from a study on MCF 10A cells.[7] Motile cells are defined as those moving more than one cell diameter over 10 hours. Persistent migration is characterized by a displacement/track length ratio greater than 0.5.[7]

Table 2: Effect of this compound on the Motility of Bone Marrow-Derived Macrophages (BMDMs)

| Treatment | Mean Migration Speed (µm/min) |

| DMSO (Control) | ~4.5 |

| 100 µM CK-666 | ~4.5 |

| 100 µM this compound | ~6.0 |

Data adapted from a study on BMDMs.[8] Interestingly, in this cell type, complete inhibition of Arp2/3 function with this compound led to an increase in migration speed, a phenomenon suggested to be dependent on myosin II and potentially caused by weakened cell adhesion and increased contractility.[2]

Experimental Protocols

This section provides detailed methodologies for common cell motility assays utilizing this compound.

2D Random Migration Assay (Live-Cell Imaging)

This protocol is designed to track and quantify the movement of individual cells on a 2D surface over time.

Materials:

-

Cell line of interest (e.g., MCF 10A, NIH-3T3)

-

Complete cell culture medium

-

Fibronectin-coated glass-bottom dishes or plates

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Live-cell imaging microscope system with environmental chamber (37°C, 5% CO₂)

-

Image analysis software with cell tracking capabilities (e.g., ImageJ with Manual Tracking plugin)

Procedure:

-

Cell Seeding: Plate cells onto fibronectin-coated glass-bottom dishes at a density that allows for individual cell tracking without excessive cell-cell contact. Allow cells to adhere and spread overnight in a 37°C, 5% CO₂ incubator.

-

Inhibitor Treatment: Prepare working concentrations of this compound and a vehicle control (DMSO) in complete cell culture medium. Carefully replace the medium in the dishes with the inhibitor-containing or control medium. Typical final concentrations of this compound range from 10 µM to 100 µM.[7][8]

-

Live-Cell Imaging: Place the dishes on the stage of a live-cell imaging microscope equipped with an environmental chamber. Allow the system to equilibrate for at least 30 minutes.

-

Image Acquisition: Acquire phase-contrast or DIC images of multiple fields of view for each condition at regular intervals (e.g., every 5-10 minutes) for a total duration of several hours (e.g., 10-24 hours).[7][8]

-

Data Analysis:

-

Use image analysis software to manually or automatically track the movement of individual cells in each time-lapse movie.

-

From the tracking data, calculate parameters such as instantaneous speed, total path length, and net displacement.

-

Determine cell persistence by calculating the ratio of net displacement to total path length.

-

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells into a mechanically created "wound."

Materials:

-

Cell line that forms a confluent monolayer

-

Complete cell culture medium

-

Culture plates (e.g., 24-well plates)

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Plate cells in culture plates and grow until they form a confluent monolayer.

-

Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with sterile PBS to remove detached cells and debris.

-

Inhibitor Treatment: Replace the PBS with complete cell culture medium containing the desired concentration of this compound or DMSO as a control.

-

Image Acquisition: Immediately after adding the treatment, acquire an initial image (t=0) of the wound. Continue to acquire images of the same field of view at regular intervals (e.g., every 4-8 hours) until the wound in the control condition is nearly closed.

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure by determining the change in wound area over time.

-

Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells through a porous membrane.

Materials:

-

Transwell inserts with appropriate pore size for the cell type

-

Companion plates (e.g., 24-well plates)

-

Cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

-

Chemoattractant Addition: Add complete cell culture medium (containing a chemoattractant like FBS) to the lower chamber of the companion plate.

-

Cell Preparation: Resuspend cells in serum-free medium. If investigating the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor or DMSO for a specified time before seeding.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Place the plate in a 37°C, 5% CO₂ incubator and allow cells to migrate for a duration appropriate for the cell type (typically 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in methanol. Subsequently, stain the cells with a solution like crystal violet.

-

Imaging and Quantification:

-

Allow the inserts to dry completely.

-

Image the stained cells on the underside of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view for each condition.

-

Visualizing Pathways and Workflows

Signaling Pathway

The following diagram illustrates the central role of the Arp2/3 complex in actin branching and how this compound intervenes in this process.

Caption: this compound inhibits Arp2/3 complex-mediated actin branching.

Experimental Workflows

The following diagrams outline the key steps in the experimental protocols described above.

Live-Cell Imaging Workflow

Caption: Workflow for 2D random migration assay using live-cell imaging.

Wound Healing Assay Workflow

Caption: Workflow for the Transwell migration (Boyden chamber) assay.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the Arp2/3 complex in cell motility. Its specific mechanism of action allows for targeted investigations into the consequences of inhibiting branched actin network formation. By employing the quantitative assays and detailed protocols outlined in this guide, researchers can effectively investigate the intricate mechanisms governing cell migration and the potential of targeting the Arp2/3 complex in various physiological and pathological contexts. It is crucial to consider the cell-type-specific effects and the potential for off-target effects, such as the reported impact on microtubule assembly at high concentrations, when designing and interpreting experiments with this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 6. embopress.org [embopress.org]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

The Discovery and Development of CK-869: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of CK-869, a potent small-molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex. This document details the quantitative data associated with its inhibitory activity, outlines key experimental protocols for its study, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a cell-permeable thiazolidinone-based compound that has emerged as a valuable tool for studying the physiological roles of the Arp2/3 complex.[1] The Arp2/3 complex is a crucial protein assembly that nucleates the formation of branched actin filaments, a fundamental process driving various cellular activities, including cell migration, endocytosis, and pathogen motility. By inhibiting the Arp2/3 complex, this compound allows for the dissection of these actin-dependent processes.

Discovery and Synthesis

This compound was identified through screens of small-molecule libraries for inhibitors of Arp2/3 complex-mediated actin polymerization.[2] It is a derivative of an earlier identified inhibitor, CK-548, with methoxy groups replacing the ortho-hydroxy and meta-chlorine substituents.[2][3]

Mechanism of Action

This compound inhibits the Arp2/3 complex through an allosteric mechanism.[4][5] It binds to a serendipitous hydrophobic pocket on the Arp3 subunit of the complex.[4][5] This binding event does not directly compete with actin or nucleation-promoting factors (NPFs). Instead, it induces a conformational change in Arp3 that destabilizes the active, "short-pitch" conformation of the Arp2/Arp3 heterodimer, which is essential for nucleating a new actin filament.[4][5] This ultimately prevents the formation of branched actin networks.

Below is a diagram illustrating the proposed mechanism of Arp2/3 complex activation and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been characterized in various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific Arp2/3 isoform and the experimental conditions.

Table 1: In Vitro Inhibitory Activity of this compound against Arp2/3 Complex Isoforms

| Arp2/3 Isoform Complex | Activator | Assay Type | IC50 (µM) | Reference |

| Bovine Arp2/3 | N-WASP VCA | Pyrene Polymerization | 11 | [2] |

| ArpC1A/C5L | N-WASP VCA | Pyrene Polymerization | 0.86 | [6] |

| ArpC1B/C5L | N-WASP VCA | Pyrene Polymerization | 3.55 | [6] |

| ArpC1A-containing | SPIN90 | Pyrene Polymerization | Similar to ArpC1B | [7] |

| ArpC1B-containing | SPIN90 | Pyrene Polymerization | Similar to ArpC1A | [7] |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Measured Effect | Concentration | Reference |

| SKOV3 | Listeria Motility | Inhibition of comet tail formation | IC50 = 7 µM | [2] |

| MCF10A | 2D Random Migration | Decrease in instantaneous velocity | 25-50 µM | [8] |

| MCF10A | 2D Random Migration | Reduction in directional persistence | 25-50 µM | [8] |

| Bone Marrow-Derived Macrophages | Cell Morphology | Cells become rounded and less spread | 100 µM | [9] |

| Bone Marrow-Derived Macrophages | Cell Migration | Increased migration speed | 100 µM | [6] |

It is important to note that this compound can also exhibit off-target effects, particularly at higher concentrations. It has been reported to directly suppress microtubule assembly in vitro and in vivo, independent of its effects on the actin cytoskeleton.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in vitro.

Principle: Pyrene-labeled actin monomers exhibit low fluorescence in their monomeric state (G-actin) but show a significant increase in fluorescence upon incorporation into actin filaments (F-actin). The rate of fluorescence increase is proportional to the rate of actin polymerization.

Protocol:

-

Reagent Preparation:

-

Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2.

-

Polymerization Buffer (KMEI): 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole (pH 7.0).

-

Prepare a stock solution of pyrene-labeled actin in G-buffer.

-

Prepare stock solutions of Arp2/3 complex, N-WASP VCA (or another NPF), and this compound in appropriate solvents.

-

-

Assay Procedure:

-

In a fluorometer cuvette, mix G-actin (typically 2-4 µM, with 5-10% pyrene-labeled) with the desired concentration of this compound or DMSO (vehicle control).

-

Add the Arp2/3 complex (typically in the nanomolar range) and the NPF.

-

Initiate polymerization by adding the polymerization buffer.

-

Monitor the increase in pyrene fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

-

-

Data Analysis:

-

The maximum slope of the fluorescence curve represents the maximum rate of polymerization.

-

To determine the IC50 value, plot the maximum polymerization rates against the logarithm of the this compound concentration and fit the data to a dose-response curve.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization of actin filament nucleation and branching at the single-molecule level on a surface.

Protocol:

-

Flow Cell Preparation:

-

Assemble a flow cell using a glass slide and a coverslip.

-

Passivate the surface of the coverslip to prevent non-specific protein binding (e.g., with PEG-silane).

-

-

Assay Procedure:

-

Introduce pre-formed, unlabeled "mother" actin filaments into the flow cell and allow them to adhere to the surface.

-

Introduce a reaction mixture containing:

-

Alexa Fluor-labeled G-actin monomers.

-

Arp2/3 complex.

-

NPF (e.g., N-WASP VCA).

-

This compound or DMSO control.

-

An oxygen scavenging system to reduce photobleaching.

-

-

Image the formation of new, fluorescently labeled "daughter" filaments branching off the mother filaments using a TIRF microscope.

-

-

Data Analysis:

-

Quantify the number of branch formation events per unit length of mother filament per unit time.

-

Compare the branching rates in the presence and absence of this compound.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

Protocol:

-

Cell Culture:

-

Plate cells in a multi-well plate and grow them to confluence.

-

-

Wound Creation:

-

Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

-

Treatment:

-

Wash the cells to remove debris and add fresh media containing the desired concentration of this compound or DMSO control.

-

-

Imaging:

-

Acquire images of the wound area at regular time intervals (e.g., every 1-2 hours) using a live-cell imaging system.

-

-

Data Analysis:

-

Measure the area of the wound at each time point.

-

Calculate the rate of wound closure (migration rate) for each condition.

-

Compare the migration rates between this compound-treated and control cells.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

Conclusion

This compound is a well-characterized and widely used inhibitor of the Arp2/3 complex. Its specific allosteric mechanism of action makes it a valuable tool for investigating the roles of branched actin networks in a multitude of cellular processes. This guide provides a foundational understanding of its discovery, mechanism, and the experimental approaches used for its characterization, serving as a resource for researchers in the fields of cell biology, cancer biology, and drug discovery. When using this compound, it is crucial to consider its isoform-specific inhibitory activities and potential off-target effects, particularly at higher concentrations.

References

- 1. Synthesis, Screening and Characterization of Novel Potent Arp2/3 Inhibitory Compounds Analogous to CK-666 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 4. researchgate.net [researchgate.net]

- 5. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

CK-869: A Technical Guide to the Allosteric Inhibition of the Arp2/3 Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor CK-869 and its allosteric mechanism of action on the Actin-Related Protein 2/3 (Arp2/3) complex. The document details the molecular interactions, kinetic data, and experimental methodologies crucial for researchers in cell biology, biochemistry, and drug discovery.

Introduction to the Arp2/3 Complex and its Regulation

The Arp2/3 complex is a seven-subunit protein assembly that plays a pivotal role in the regulation of the actin cytoskeleton.[1][2] It is a key nucleator of actin filaments, creating branched networks that are essential for a multitude of cellular processes, including cell motility, phagocytosis, and intracellular vesicle transport.[1][3] The activity of the Arp2/3 complex is tightly regulated by Nucleation Promoting Factors (NPFs), such as members of the Wiskott-Aldrich syndrome protein (WASP) family.[1][4][5] NPFs recruit actin monomers and bind to the Arp2/3 complex, inducing a conformational change that activates its nucleating function.[4][6] This activation involves the transition of the Arp2 and Arp3 subunits from an inactive, "splayed" conformation to an active, "short-pitch" conformation that mimics an actin dimer, thereby templating the formation of a new daughter filament at a characteristic 70-degree angle from an existing mother filament.[1][7][8]

This compound: An Allosteric Inhibitor of the Arp2/3 Complex

This compound is a cell-permeable thiazolidinone compound that acts as an inhibitor of the human and bovine Arp2/3 complex.[9] Unlike competitive inhibitors that bind to the active site, this compound functions through an allosteric mechanism.[3][8][10][11][12] It binds to a serendipitous hydrophobic pocket on the Arp3 subunit, distinct from the ATP-binding site and the NPF binding sites.[3][8][10][13] This binding event does not prevent the initial association of NPFs or ATP with the complex.[8][14] Instead, the binding of this compound allosterically destabilizes the active "short-pitch" conformation of the Arp2-Arp3 interface.[8][10][11][12] This destabilization effectively blocks the activating conformational change required for nucleation, thereby inhibiting the formation of new actin filaments.[8][10][11]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies, primarily through in vitro actin polymerization assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe its efficacy.

| Parameter | Value | Assay Conditions | Source |

| IC50 | 7 µM | Inhibition of actin filament comet tail formation by Listeria monocytogenes in infected SKOV3 cells. | [9][15][16] |

| IC50 | 11 µM | Inhibition of actin polymerization with bovine Arp2/3 complex. | [9][16][17] |

| IC50 | ~11 µM | Inhibition of human Arp2/3 complex. | [18] |

It is important to note that the inhibitory activity of this compound is species-specific; it does not inhibit the Arp2/3 complexes from budding or fission yeast.[9][16] This specificity is attributed to a single amino acid difference in the binding pocket: a methionine in mammalian Arp3 is replaced by a tryptophan in yeast, which sterically hinders the binding of this compound.[3][9] Recent studies have also revealed that the inhibitory effect of this compound can be dependent on the specific isoform of the Arp2/3 complex subunits present. For instance, this compound inhibits Arp3-containing complexes but not those containing the Arp3B isoform.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Arp2/3 complex activity and its inhibition. Below are protocols for key experiments cited in the study of this compound.

Pyrene-Actin Polymerization Assay

This is the standard in vitro method to measure the kinetics of actin polymerization and assess the potency of Arp2/3 inhibitors.[20]

Principle: Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into an F-actin filament, its fluorescence increases significantly. This change in fluorescence is monitored over time to determine the rate of actin polymerization.

Protocol:

-

Reagent Preparation:

-

Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT.

-

Polymerization Buffer (ME Buffer): 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0.

-

Prepare a stock solution of G-actin with a fraction (e.g., 10%) labeled with pyrene.

-

Prepare stock solutions of purified Arp2/3 complex, NPF (e.g., GST-VCA), and this compound in appropriate solvents (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, mix the Arp2/3 complex, NPF, and varying concentrations of this compound (or DMSO as a control) in Polymerization Buffer.

-

Initiate the polymerization by adding the pyrene-labeled G-actin monomer mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm at regular intervals (e.g., every 15 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The maximum slope of the curve represents the maximum rate of polymerization.

-

To determine the IC50, plot the maximum polymerization rates against the logarithm of the this compound concentration and fit the data to a dose-response curve.[20]

-

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization of individual actin filament nucleation and growth, providing detailed insights into the mechanism of inhibition.

Principle: An evanescent wave of laser light selectively excites fluorophores within a very thin region (~100 nm) of the sample adjacent to the coverslip. This reduces background fluorescence and enables the imaging of single actin filaments.

Protocol:

-

Flow Chamber Preparation:

-

Construct flow chambers using a glass slide and a coverslip separated by double-sided tape.

-

-

Assay Procedure:

-

The experiments are typically performed in a TIRF buffer (e.g., 5 mM Tris-HCl pH 7.0, 50 mM KCl, 1 mM MgCl2, 0.2 mM EGTA, 0.2 mM ATP, 10 mM DTT, 1 mM DABCO, 0.1% BSA, and 0.3% Methylcellulose).[18]

-

To observe branching, pre-polymerized, fluorescently labeled (e.g., Alexa-488) actin filaments (mother filaments) are introduced into the chamber.[18]

-

A mixture containing G-actin labeled with a different fluorophore (e.g., Alexa-568), profilin, Arp2/3 complex, NPF, and this compound (or DMSO) is then flowed into the chamber.[18]

-

The moment the G-actin mixture is added is considered time zero.

-

-

Imaging and Analysis:

-

Image the growth of new (daughter) filaments from the sides of the mother filaments over time using a TIRF microscope.

-

The number of branches generated per unit length of the mother filament per unit time is quantified as the branching rate.[18]

-

The IC50 can be determined by plotting the branching rates against the inhibitor concentration.[18]

-

Actin Co-sedimentation Assay

This assay is used to determine the binding affinity of proteins, such as the Arp2/3 complex, to F-actin.

Principle: F-actin is significantly larger and denser than G-actin or most actin-binding proteins. Therefore, F-actin and any associated proteins can be pelleted by ultracentrifugation, while unbound proteins remain in the supernatant.

Protocol:

-

Reagent Preparation:

-

Polymerize a known concentration of G-actin to F-actin by adding Polymerization Buffer and incubating at room temperature.

-

-

Binding Reaction:

-

Incubate the pre-formed F-actin with the Arp2/3 complex in the presence and absence of this compound.

-

-

Centrifugation:

-

Centrifuge the mixture at high speed (e.g., >100,000 x g) for a sufficient time (e.g., 30 minutes) to pellet the F-actin and bound proteins.

-

-

Analysis:

-

Carefully separate the supernatant from the pellet.

-

Resuspend the pellet in a volume of buffer equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or immunoblotting.

-

Quantify the amount of Arp2/3 complex in the pellet and supernatant to determine the extent of binding.

-

Visualizing the Mechanism of Action

Diagrams are provided below to illustrate the signaling pathways, experimental workflows, and logical relationships central to understanding this compound's function.

Caption: Signaling pathway of Arp2/3 complex activation and its allosteric inhibition by this compound.

Caption: Experimental workflow for a pyrene-actin polymerization assay to determine the IC50 of this compound.

References

- 1. Arp2/3 complex - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular and pathophysiological consequences of Arp2/3 complex inhibition: role of inhibitory proteins and pharmacological compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Regulation of actin filament network formation through ARP2/3 complex: activation by a diverse array of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unconcerted conformational changes in Arp2/3 complex integrate multiple activating signals to assemble functional actin networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecules CK-666 and this compound inhibit Arp2/3 complex by blocking an activating conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecules CK-666 and this compound inhibit actin-related protein 2/3 complex by blocking an activating conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Arp2/3 complex inhibitors adversely affect actin cytoskeleton remodeling in the cultured murine kidney collecting duct M-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. CK869, Actin-related protein 2/3 (Arp2/3) complex inhibitor (CAS 388592-44-7) | Abcam [abcam.com]

- 17. This compound | Arp2/3 inhibitor | Probechem Biochemicals [probechem.com]

- 18. embopress.org [embopress.org]

- 19. CK-666 and this compound differentially inhibit Arp2/3 iso-complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. digitalcommons.linfield.edu [digitalcommons.linfield.edu]

Initial In Vitro Characterization of CK-869: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CK-869 is a potent and specific small molecule inhibitor of the Actin-Related Protein 2/3 (Arp2/3) complex, a key regulator of actin cytoskeleton dynamics. This document provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its mechanism of action, inhibitory activity against various Arp2/3 iso-complexes, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cell biology, biochemistry, and drug development.

Introduction

The Arp2/3 complex is a crucial mediator of branched actin network formation, playing a fundamental role in cellular processes such as cell migration, phagocytosis, and intracellular motility.[1][2][3] Dysregulation of the Arp2/3 complex has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1] this compound has emerged as a valuable chemical probe for studying Arp2/3-dependent processes.[3] This guide summarizes the foundational in vitro studies that have elucidated its inhibitory properties.

Mechanism of Action

This compound inhibits the Arp2/3 complex by binding to a hydrophobic pocket within the Arp3 subunit.[1][4] This binding event induces a conformational change that allosterically destabilizes the active, "short-pitch" conformation of the Arp2/3 complex.[2][4] By preventing the complex from adopting its active state, this compound effectively blocks the nucleation of new actin filaments.[2][4]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound inhibition of Arp2/3 complex.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against various Arp2/3 complexes using in vitro actin polymerization assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Condition | IC50 (µM) | Reference |

| Bovine Arp2/3 complex | Actin Polymerization | 11 | [5] |

| Human Arp2/3 complex | Actin Polymerization | Not explicitly stated, but inhibited | [5] |

| ArpC1A/C5L containing complex | Actin Branching | 0.86 | [6] |

| ArpC1B/C5L containing complex | Actin Branching | 3.55 | [6] |

| Listeria monocytogenes comet tails (in infected cells) | Cell-based | 7 | [7] |

| Budding or Fission Yeast Arp2/3 complex | Actin Polymerization | No inhibition | [5][7] |

| Arp3B-containing iso-complexes | Actin Polymerization | No inhibition (up to 250 µM) | [6] |

Differential Inhibition of Arp2/3 Iso-complexes

Recent studies have revealed that this compound exhibits differential inhibitory activity against various isoforms of the Arp2/3 complex. Notably, while this compound inhibits both ArpC1A and ArpC1B-containing complexes, it is more effective against those containing ArpC1A.[6] In contrast, the related inhibitor CK-666 only inhibits ArpC1A-containing complexes.[6] Furthermore, this compound does not inhibit Arp3B-containing iso-complexes.[6][8] This highlights the importance of considering Arp2/3 isoform expression in experimental systems.

The following diagram illustrates the differential inhibition of Arp2/3 iso-complexes by this compound and CK-666.

Caption: Differential inhibition of Arp2/3 iso-complexes.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a standard method to monitor the kinetics of actin polymerization in real-time.

Principle: Pyrene-labeled actin monomers exhibit low fluorescence, but upon incorporation into a filament, their fluorescence dramatically increases. The rate of fluorescence increase is proportional to the rate of actin polymerization.

Protocol:

-

Reagents:

-

Monomeric actin (e.g., 2.5 - 4 µM, with 10-15% pyrene-labeled)

-

Arp2/3 complex (e.g., 5 - 20 nM)

-

Nucleation Promoting Factor (NPF) (e.g., 250 - 300 nM N-WASP VCA)

-

This compound (at desired concentrations, dissolved in DMSO)

-

Polymerization Buffer (e.g., KMEI buffer: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM imidazole, pH 7.0)

-

ATP (e.g., 0.2 mM)

-

-

Procedure:

-

Prepare a master mix of actin, Arp2/3 complex, and NPF in polymerization buffer on ice.

-

Add this compound or DMSO (vehicle control) to the master mix and incubate for a short period.

-

Initiate polymerization by adding ATP and transferring the reaction to a fluorometer cuvette at room temperature.

-

Monitor the increase in pyrene fluorescence over time (Excitation: ~365 nm, Emission: ~407 nm).

-

The maximum polymerization rate is determined from the slope of the fluorescence curve.

-

The following diagram outlines the workflow for the pyrene-actin polymerization assay.

Caption: Pyrene-actin polymerization assay workflow.

Total Internal Reflection Fluorescence (TIRF) Microscopy Assay

TIRF microscopy allows for the direct visualization of individual actin filament elongation and branching events at a surface.

Principle: An evanescent wave excites fluorophores only in a very thin region near the coverslip, reducing background fluorescence and enabling single-molecule imaging.

Protocol:

-

Reagents:

-

Monomeric actin (partially labeled with a fluorescent dye, e.g., Alexa 488)

-

Arp2/3 complex

-

NPF (e.g., N-WASP VCA or SPIN90)

-

This compound or DMSO

-

TIRF Buffer (similar to polymerization buffer, may contain an oxygen scavenging system)

-

Biotinylated BSA and streptavidin for surface passivation and filament anchoring.

-

-

Procedure:

-

Prepare a flow chamber with a passivated surface.

-

Introduce a mixture of actin, Arp2/3 complex, NPF, and this compound/DMSO into the chamber.

-

Visualize actin filament nucleation and growth using a TIRF microscope.

-

Acquire time-lapse images to observe the dynamics of filament assembly.

-

Analyze the number and morphology of actin filaments (e.g., branched vs. linear).

-

Co-pelleting Assay